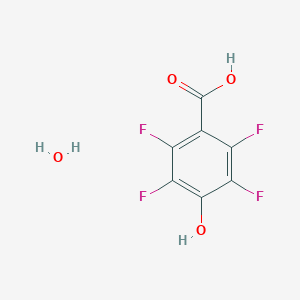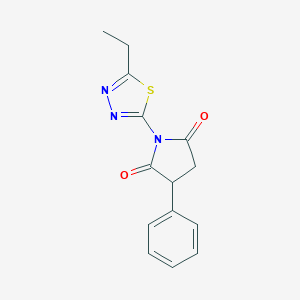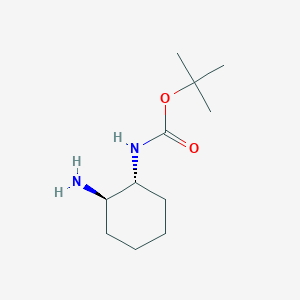
N-Boc-反式-1,2-二氨基环己烷
描述
(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.
科学研究应用
配位化学和有机催化
N-Boc-反式-1,2-二氨基环己烷: 在配位化学中被广泛用作配体,因为它能够与多种金属形成稳定的配合物 。这些配合物在有机催化中至关重要,它们通过提供具有较低活化能的替代途径来促进一系列化学反应。该化合物的手性性质使得可以开发对映选择性催化剂,这些催化剂对于生产光学活性药物至关重要。
不对称催化
N-Boc-反式-1,2-二氨基环己烷的手性性质也使其成为不对称催化中一种有价值的配体 。它可以诱导复杂分子合成中的手性,这在制药行业中尤为重要,因为药物分子的手性会影响其功效和安全性。
大环化合物的合成
该化合物用于合成大环化合物,例如 [3+3] 六亚胺 Schiff 碱 。这些大环化合物在药物递送系统中具有潜在的应用,因为它们可以与各种药物形成主客体配合物,从而提高它们的稳定性和溶解度。
手性助剂和手性固定相
N-Boc-反式-1,2-二氨基环己烷: 可作为手性助剂的前体,手性助剂用于在化学合成过程中诱导立体化学 。此外,它还用于制备用于色谱的手性固定相,从而能够分离对映异构体,这是生产对映体纯化合物中的一个关键步骤。
金属提取
手性的反式-1,2-二氨基环己烷骨架在金属提取过程中被利用 。它能够选择性地与某些金属离子结合,使其在从各种来源中纯化和分离金属方面有用,这在环境修复和贵金属回收中都至关重要。
生化和医药应用
最后,N-Boc-反式-1,2-二氨基环己烷参与了治疗雄激素性脱发 的甲状腺受体激动剂的开发 。随着研究人员探索其在创造新的治疗剂方面的潜力,它在制药领域的作用正在不断扩展。
作用机制
Target of Action
N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as a chiral ligand in asymmetric catalysis .
Mode of Action
This compound interacts with its targets, primarily metal ions, to form complexes. These complexes can then participate in various chemical reactions, including asymmetric addition of Grignard reagents to ketones . This interaction results in the formation of highly enantioenriched tertiary alcohols .
Biochemical Pathways
The compound plays a crucial role in the asymmetric addition of Grignard reagents to ketones, a key step in the synthesis of chiral tertiary alcohols . This process involves the formation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), which enables the asymmetric addition of aliphatic and aromatic Grignard reagents to ketones .
Result of Action
The primary result of the action of N-Boc-trans-1,2-diaminocyclohexane is the formation of highly enantioenriched tertiary alcohols . These alcohols are structurally diverse and bear challenging quaternary stereocenters . The synthetic utility of the method has been demonstrated by the development of a novel and highly enantioselective formal synthesis of the antihistamine API clemastine .
Action Environment
The action of N-Boc-trans-1,2-diaminocyclohexane is influenced by various environmental factors, including the presence of metal ions, the nature of the Grignard reagents, and the type of ketones involved in the reaction . The stability and efficacy of the compound can be affected by these factors.
生化分析
Biochemical Properties
N-Boc-trans-1,2-diaminocyclohexane plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a ligand in coordination chemistry and organocatalysis . The compound’s interactions with enzymes and proteins often involve the formation of stable complexes, which can influence the activity of these biomolecules. These interactions are essential for the compound’s role in catalysis and molecular recognition processes.
Cellular Effects
N-Boc-trans-1,2-diaminocyclohexane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells . This indicates that N-Boc-trans-1,2-diaminocyclohexane can modulate critical cellular processes, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of N-Boc-trans-1,2-diaminocyclohexane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form complexes with metal ions, which can then interact with enzymes and proteins to modulate their activity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s ability to alter gene expression further underscores its significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-trans-1,2-diaminocyclohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of N-Boc-trans-1,2-diaminocyclohexane vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it may induce toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
N-Boc-trans-1,2-diaminocyclohexane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical applications. Understanding these pathways is essential for optimizing the compound’s use in research and therapeutic contexts.
Transport and Distribution
The transport and distribution of N-Boc-trans-1,2-diaminocyclohexane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites within cells is critical for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
N-Boc-trans-1,2-diaminocyclohexane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in modulating cellular processes and interacting with specific biomolecules.
属性
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929883 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137731-41-0, 146504-07-6 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


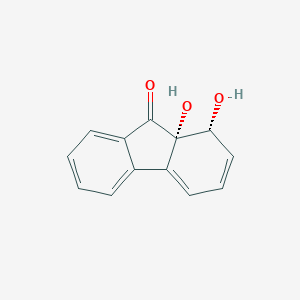

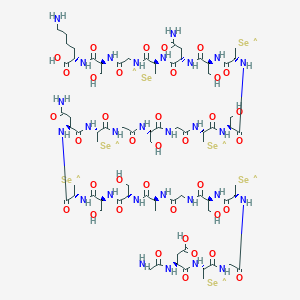
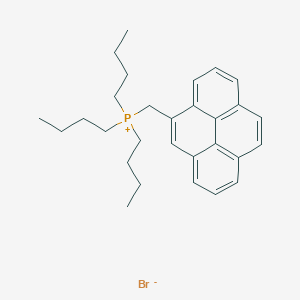
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

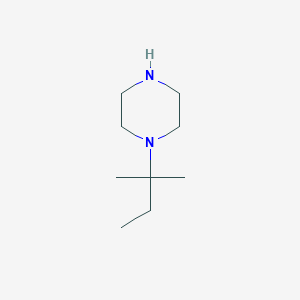
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
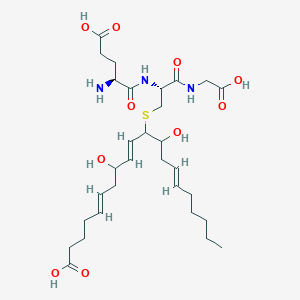
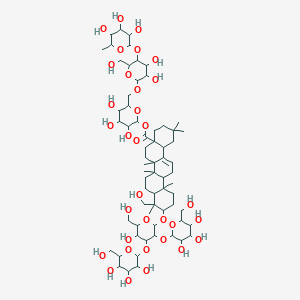

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
